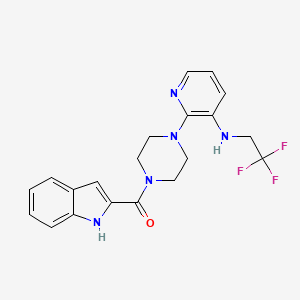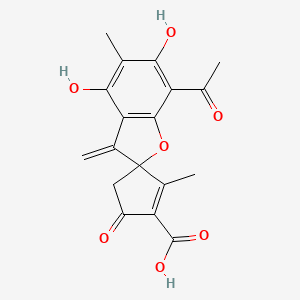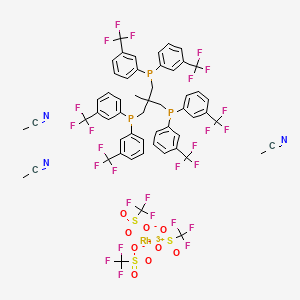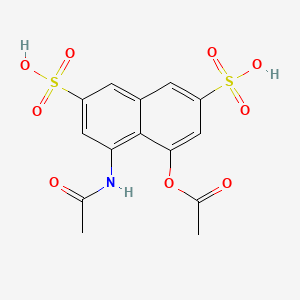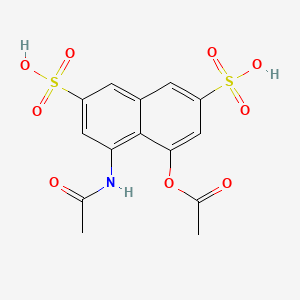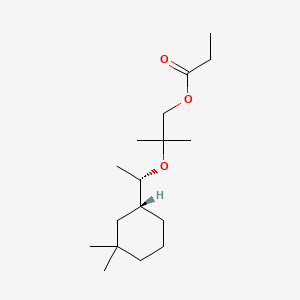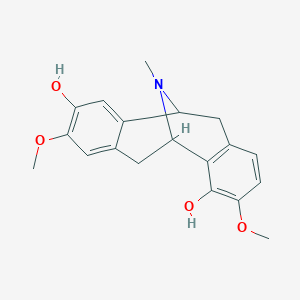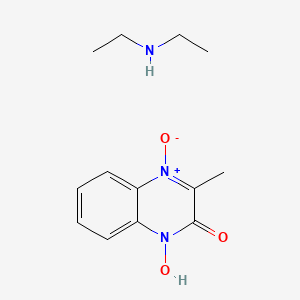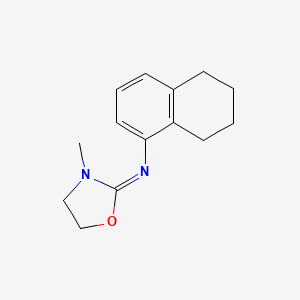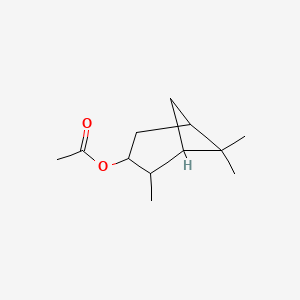
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes an indenoisoquinoline core, which is known for its potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions.
Introduction of the Furylmethyl Group: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furfural or a similar reagent.
Oxidation and Functional Group Modifications: The final steps may involve oxidation reactions to introduce the dione functionality and other necessary modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism by which 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
Indenoisoquinolines: Compounds with a similar core structure but different substituents.
Furylmethyl Derivatives: Compounds with a furan ring attached to different core structures.
Quinoline Derivatives: Compounds with a quinoline core and various substituents.
Uniqueness
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific combination of an indenoisoquinoline core and a furylmethyl group. This combination may confer unique chemical properties and biological activities that are not observed in other similar compounds.
特性
CAS番号 |
81721-81-5 |
|---|---|
分子式 |
C21H13NO3 |
分子量 |
327.3 g/mol |
IUPAC名 |
6-(furan-2-ylmethyl)indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-16-9-3-2-8-15(16)19-18(20)14-7-1-4-10-17(14)21(24)22(19)12-13-6-5-11-25-13/h1-11H,12H2 |
InChIキー |
ZPFUGHSCVQWWBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CC5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


